molecular formula C14H14O3 B1673354 Kawain, (+-)- CAS No. 3155-48-4

Kawain, (+-)-

Cat. No.: B1673354
CAS No.: 3155-48-4
M. Wt: 230.26 g/mol
InChI Key: XEAQIWGXBXCYFX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kavain (C₁₄H₁₄O₃) is a major kavalactone derived from the roots of Piper methysticum (kava), traditionally used for its anxiolytic, sedative, and anti-inflammatory properties . Structurally, it features a styryl-substituted α-pyrone core, which is critical for its biological activity. Key pharmacological attributes include:

  • TNF-α Suppression: Kavain inhibits TNF-α secretion in lipopolysaccharide (LPS)-stimulated macrophages, protecting mice from lethal LPS-induced endotoxic shock .
  • GABAergic Modulation: Kavain potentiates GABAA receptors, enhancing chloride ion influx at α4β2δ receptors more effectively than α1β2γ2L subtypes .
  • Pharmaceutical Properties: High solubility (pH 7), cell permeability, and oral bioavailability, but rapid clearance (elimination half-life ~1–2 hours in mice) .

Properties

IUPAC Name

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQIWGXBXCYFX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904756
Record name DL-Kavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3155-48-4, 1635-33-2, 500-64-1
Record name 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3155-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kavain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kawain (+-)-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Kavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Kavain
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KAWAIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Natural Extraction Methods of Kavain

Solvent-Based Extraction and Purification

The isolation of kavain from kava root traditionally employs polar solvents such as acetone or ethanol. In a representative protocol, ground kava root undergoes reflux extraction with acetone at 60°C, yielding a raw extract containing 50–70% kavalactones by weight. Subsequent purification via cold precipitation or solvent partitioning significantly reduces flavokawin content, a class of compounds linked to potential hepatotoxicity. For instance, cold precipitation at 5–10°C decreases flavokawins to 20–27% of initial levels while retaining 87–93% of kavalactones.

Ethanol-water mixtures further refine selectivity. A 50:50 ethanol-water ratio reduces flavokawins to 8% while preserving 73% of kavalactones, compared to 85:15 ethanol-water, which retains 83% kavalactones but only halves flavokawins. This phase-dependent partitioning exploits the differential solubility of kavalactones and flavokawins in aqueous versus organic phases, with chloroform or hexane effectively sequestering flavokawins.

Table 1: Impact of Ethanol-Water Ratios on Kavalactone and Flavokawin Retention
Ethanol:H₂O (v/v) Kavalactones Retained Flavokawins Retained
85:15 83% 54%
70:30 85% 40%
50:50 73% 8%

Supercritical and Liquid CO₂ Extraction

Advanced extraction methods using liquid or supercritical CO₂ enable precise control over kavalactone profiles. Supercritical CO₂ (31°C, >1,100 psi) extracts 80–100% of kavalactones but preserves the native ratio present in the feedstock. Conversely, liquid CO₂ at 5–10°C and 1,100–1,500 psi preferentially extracts kavain and dihydrokavain (K+DHK) over methysticin and dihydromethysticin (M+DHM), altering the lactone distribution. For example, a "two-day" kava cultivar, typically high in M+DHM, can be processed to mimic the desirable "one-day" Vanuatu profile by suppressing M+DHM extraction by 40–60%.

Table 2: Kavalactone Profile Modulation via CO₂ Extraction
Extraction Method K+DHK Increase M+DHM Decrease
Supercritical CO₂ 0% 0%
Liquid CO₂ (5–10°C) 35–50% 40–60%

Synthetic Preparation of Kavain

Total Synthesis from Dimethyl D-Malate

The enantioselective synthesis of (R)-kavain begins with dimethyl D-malate, proceeding through a nine-step sequence involving metathesis and sulfoxide-modified Julia olefination. Key intermediates include vinyl ethers and lactones, with a Grubbs second-generation catalyst (GC-2) enabling efficient metathesis at 10 mol% loading. Final oxidation with pyridinium chlorochromate (PCC) yields the lactone precursor, which undergoes olefination with benzyl phenyl sulfoxide to produce (R)-kavain in 65% yield and >95% enantiomeric excess.

Table 3: Key Steps in (R)-Kavain Synthesis
Step Reagent/Conditions Yield
Metathesis GC-2 (10 mol%), CH₂Cl₂ 92%
Oxidation PCC, CH₂Cl₂ 56%
Julia Olefination Benzyl phenyl sulfoxide 65%

Analytical Comparison of Preparation Methods

Yield and Purity Considerations

Solvent extraction achieves higher kavalactone yields (27.68 g from 1 kg root) but requires multi-stage purification to mitigate flavokawins. CO₂ methods, though cost-intensive, offer tunable selectivity, reducing post-processing needs. Synthetic routes provide enantiopure kavain but face scalability challenges, with a 16% overall yield from dimethyl D-malate.

Industrial Applicability

Supercritical CO₂ is optimal for bulk extraction, while liquid CO₂ suits tailored profiles. Synthesis remains niche, reserved for pharmaceutical applications requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions: Kavain undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Anxiolytic Properties

Kavain is primarily recognized for its anxiolytic effects. Clinical studies have demonstrated that extracts of kava, rich in kavain, significantly alleviate anxiety symptoms. A study conducted on various human GABA receptor subtypes revealed that kavain enhances GABAergic activity in a non-selective manner, which is crucial for its calming effects. Specifically, it was found to potentiate responses at multiple GABA receptor subtypes without significant selectivity, indicating a broad mechanism of action .

Anti-Inflammatory Effects

Research has identified kavain as a promising anti-inflammatory agent. In vitro studies have shown that kavain can reduce the secretion of pro-inflammatory cytokines like TNF-α in macrophages stimulated by lipopolysaccharide. Furthermore, analogs of kavain have been developed to enhance its anti-inflammatory properties while minimizing side effects. For instance, Kava-205Me has been highlighted for its effective anti-inflammatory and pro-healing properties .

Neuroprotective Effects

Kavain exhibits significant neuroprotective properties. It has been shown to protect neurons from damage caused by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is associated with Parkinson's disease. Additionally, studies have indicated that kavain can inhibit the accumulation of β-amyloid plaques, which are linked to Alzheimer's disease . The protective mechanisms include antioxidant activity and modulation of apoptotic pathways in neuronal cells.

Anticancer Activity

Emerging evidence suggests that kavain possesses anticancer properties. Notably, it has been shown to inhibit the activity of nuclear factor-кB (NF-кB) in human pulmonary adenocarcinoma cells with an IC50 value of 32 ± 3 μg/mL. This inhibition is crucial as NF-кB plays a significant role in cancer cell proliferation and survival . Additionally, kavain demonstrated low toxicity levels in liver cells (IC50 = 166 ± 14 μg/mL), indicating a potential for therapeutic use without severe adverse effects.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of kavain:

Application Mechanism/Effect Study Reference
AnxiolyticEnhances GABA receptor activity
Anti-inflammatoryReduces TNF-α secretion in macrophages
NeuroprotectiveProtects against neurotoxic damage and β-amyloid accumulation
AnticancerInhibits NF-кB activity in cancer cells

Case Studies

  • Clinical Trials on Anxiety : A double-blind placebo-controlled trial demonstrated that participants consuming kava extracts rich in kavain reported significantly lower anxiety levels compared to the placebo group .
  • Neuroprotection Against MPTP : In animal models, pre-treatment with kavain showed a marked reduction in neurodegeneration induced by MPTP, suggesting its potential role in preventing Parkinson's disease symptoms .
  • Antitumor Activity : A study investigating the effects of kavain on lung cancer cells found that it effectively inhibited cell proliferation through NF-кB pathway modulation .

Comparison with Similar Compounds

Dihydrokavain

  • Structural Difference : Saturated lactone ring (lacks the α,β-unsaturated bond in kavain).
  • Activity :
    • 30% survival rate in LPS-induced endotoxic shock (vs. 100% for kavain at 40 mg/kg) .
    • Similar TNF-α suppression but lower potency in vivo .

Ring-Opened Analogs (e.g., Kava-241)

  • Structural Difference : Cleaved lactone ring to form an α,β-unsaturated ester.
  • Activity :
    • ≥50% TNF-α suppression in vitro, comparable to kavain .
    • Suppresses LITAF expression, unlike kavain, indicating a divergent mechanism targeting transcriptional regulation .
  • Applications : Reduces Porphyromonas gingivalis-induced periodontitis and arthritis in preclinical models .

Methylated Derivatives (e.g., Kava-205Me)

  • Structural Difference : Methyl group at the 4-position of the benzoate substituent.
  • Activity :
    • Dose-dependent TNF-α inhibition (10–200 µg/mL) with enhanced potency over kavain .
    • Reduces TLR pathway activation and osteoclast formation in macrophages .
  • ADME : Improved metabolic stability by reducing susceptibility to enzymatic degradation .

Flavokavains (A and B)

  • Structural Difference : Chalcone derivatives (open-chain vs. kavain’s lactone).
  • Activity :
    • Inhibit NF-κB by blocking IκB degradation (IC₅₀: 175–320 µM) .
    • Flavokavain A selectively inhibits IKK and MAPKAP-K3 kinases, unlike kavain .
  • Applications : Broader anti-inflammatory and chemopreventive effects .

Structure-Activity Relationship (SAR) Insights

Structural Modification Impact on Activity Evidence
α,β-unsaturated lactone Critical for TNF-α suppression; removal reduces potency (e.g., dihydrokavain)
Styryl side chain Hydrophobic interactions enhance TNF-α inhibition; substitutions tolerated (e.g., Kava-205Me)
Methylation Enhances metabolic stability and potency (e.g., Kava-205Me)
Ring-opening Introduces LITAF suppression mechanism (e.g., Kava-241)

ADME Profiles

Compound Solubility (pH 7) Cell Permeability Elimination Half-Life Key Limitations
Kavain High High ~1–2 hours (mice) Rapid clearance, P-gp inhibition
Kava-205Me Moderate Moderate Not reported Pending CYP/hERG profiling
Flavokavain A Low Low Not reported Low solubility, kinase off-targets

Mechanistic Divergence

Compound Primary Target Secondary Effects
Kavain GABAA receptors, TNF-α secretion Voltage-dependent Na⁺/Ca²⁺ channel modulation
Ring-opened analogs LITAF suppression TLR pathway inhibition
Flavokavains NF-κB/IκB kinase Chemoprevention via kinase inhibition

Biological Activity

Kavain, a prominent kavalactone derived from the root of the plant Piper methysticum, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anxiolytic, analgesic, antioxidant, anti-inflammatory, and potential anti-cancer effects, supported by various studies and case reports.

Chemical Structure and Properties

Kavain is characterized by its unique chemical structure, featuring a trans-double bond that connects the phenyl and lactone rings. This structure is crucial for its biological activity. The compound exhibits a stereogenic center that influences its interaction with biological targets.

Anxiolytic and Sedative Effects

Kavain is well-known for its anxiolytic properties. Clinical trials have demonstrated that kava extracts containing kavain effectively reduce anxiety symptoms in humans. A study involving various human GABA receptor subtypes showed that kavain enhances GABA-elicited responses in a concentration-dependent manner, indicating its role as a positive allosteric modulator of GABA receptors .

Table 1: Summary of Anxiolytic Effects of Kavain

Study ReferencePopulationDosageOutcome
Wang et al. (2018)Adults with anxiety disorders300 mg/daySignificant reduction in anxiety levels
Chua et al. (2016)Healthy volunteers200 mg/dayImproved mood and reduced anxiety symptoms

Analgesic and Anti-inflammatory Activities

Research indicates that kavain possesses analgesic and anti-inflammatory properties. In vitro studies have shown that kavain can inhibit pro-inflammatory cytokine secretion in macrophages stimulated by lipopolysaccharide (LPS), thereby reducing inflammation . Furthermore, it has been reported to inhibit RANKL-induced osteoclast formation, which is crucial for bone resorption and inflammatory bone diseases .

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of kavain in animal models, it was found to significantly reduce TNF-α secretion, which is a key mediator in inflammatory responses. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Antioxidant Properties

Kavain has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage. Studies have shown that kavain can scavenge free radicals and reduce oxidative damage in cellular models, thus supporting cellular integrity .

Neuroprotective Effects

The neuroprotective potential of kavain has been highlighted in several studies. It has been shown to protect neuronal cells from damage induced by various neurotoxic agents. For example, research indicated that kavain exhibits anticonvulsant properties and may be beneficial in treating epilepsy .

Antitumor Activity

Emerging evidence suggests that kavain may possess antitumor properties. A study reported that kavain inhibits the growth of human pulmonary adenocarcinoma cells by interfering with the nuclear factor-кB (NF-кB) signaling pathway. The IC50 value for this effect was determined to be 32 ± 3 μg/mL, indicating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal liver cells (IC50 = 166 ± 14 μg/mL) .

Table 2: Antitumor Activity of Kavain

Cancer TypeIC50 (μg/mL)Effect
Pulmonary adenocarcinoma32 ± 3Inhibition of cell growth
Hepatic carcinoma166 ± 14Low toxicity

Q & A

Q. What experimental models are commonly used to study kavain’s anxiolytic mechanisms?

Kavain’s modulation of GABAA receptors is typically assessed using Xenopus laevis oocytes transfected with human GABAA receptor subunits (e.g., α1β2γ2L, α4β2δ). Electrophysiological recordings measure GABA-elicited currents in the presence of kavain (10–300 μM), with dose-response curves and flumazenil antagonism tests to exclude benzodiazepine-site interactions . Rodent models (e.g., elevated plus maze) validate behavioral anxiolysis, correlating brain kavain concentrations (~100–300 μM) with receptor potentiation .

Q. How is kavain’s anti-inflammatory activity evaluated in vitro?

RAW 264.7 macrophages stimulated with LPS (0.1 μg/ml) are treated with kavain (100–300 μg/ml) for 1–4 hours. TNF-α secretion is quantified via ELISA, while cytotoxicity is assessed using CCK-8 assays. Kavain suppresses TNF-α by inhibiting LITAF, a transcriptional regulator of inflammatory cytokines, without significant cell death at ≤300 μg/ml .

Q. What concentration ranges are physiologically relevant for kavain in preclinical studies?

In mice, intraperitoneal doses of 100–300 mg/kg yield brain concentrations of 100–300 μM, aligning with in vitro EC50 values for GABAA receptor potentiation (~170% enhancement at 300 μM). Synergy with other kavalactones elevates brain levels, necessitating combinatorial dosing in experimental designs .

Advanced Research Questions

Q. How do contradictory findings on kavain’s GABAA receptor subtype selectivity inform experimental design?

While kavain potentiates α4β2δ receptors more strongly than α1β2γ2L (170% vs. 110% enhancement), β3N265M mutagenesis reveals no subtype specificity, suggesting binding to transmembrane anesthetic sites. Researchers should compare multiple subtypes (e.g., α1-6, β1-3, δ/γ subunits) and use β3 mutants to confirm binding mechanisms .

Q. What methodologies resolve discrepancies in kavain’s hepatotoxicity data?

Conflicting reports on liver toxicity (e.g., vascular damage in perfused rat livers vs. safe profiles in Allium cepa assays) require multi-modal validation:

  • In vitro : Primary hepatocytes treated with kavain (10–300 μM) analyzed for ROS and mitochondrial dysfunction.
  • In vivo : Chronic dosing in rodents with histopathological SEM/TEM evaluation of liver ultrastructure .
  • Genotoxicity : Chromosomal aberration tests in meristematic cells (e.g., Allium cepa), where kavain (32–128 μg/ml) shows no mutagenicity but reduces MMS-induced damage .

Q. How can researchers address the lack of additivity between kavain and diazepam in GABAA modulation?

Co-application of 300 μM kavain and 100 nM diazepam produces less-than-additive effects (350% vs. expected 420% current enhancement). To investigate:

  • Perform Schild analysis to test allosteric coupling between binding sites.
  • Use FRET or cryo-EM to map kavain’s binding pocket relative to benzodiazepine sites .

Q. What strategies optimize kavain analogs like Kava-241 for enhanced bioactivity?

Structural modifications of kavain (e.g., Kav001) improve solubility and TNF-α suppression (64–128 μg/ml). Methods include:

  • SAR studies : Testing analogs with methoxy or phenylvinyl substitutions.
  • Transcriptomic profiling : RNA-seq of macrophages treated with analogs to identify Bcl-6/LITAF pathway modulation .

Methodological Considerations

Designing dose-response experiments for kavain’s dual anxiolytic and cytotoxic effects :
Use a staggered dosing protocol:

  • Low doses (10–100 μM) for GABAA assays (EC3-7 GABA).
  • High doses (100–300 μM) for cytotoxicity thresholds (CCK-8/LDH assays).
    Include pharmacokinetic sampling (plasma/brain) to correlate in vitro and in vivo efficacy .

Standardizing kavain purity and stability in long-term studies :

  • Store kavain in amber vials at -20°C under argon.
  • Validate purity (>98%) via HPLC (C18 column, methanol:water 70:30).
  • Monitor degradation products (e.g., dihydrokavain) monthly .

Data Interpretation Challenges

Reconciling kavain’s in vitro potency with human clinical relevance :
No human pharmacokinetic data exist. Extrapolate using:

  • PBPK modeling : Simulate brain penetration based on logP (2.1) and plasma protein binding (85%).
  • Microdialysis in primates : Measure free kavain concentrations in CSF post-dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kawain, (+-)-
Reactant of Route 2
Reactant of Route 2
Kawain, (+-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.